Ammonium sulfite

Oxidation Kinetics Flue Gas Desulfurization Reducing Agent Stability

Researchers and procurement managers seeking a reliable reducing agent for flue gas desulfurization (FGD) or photographic development often encounter rapid oxidation, which compromises process efficiency and increases replenishment costs. Ammonium sulfite (CAS 10196-04-0) addresses this with a measured oxidation rate ~10× slower than sodium sulfite, enabling prolonged reducing environments and controlled downstream oxidation to marketable ammonium sulfate fertilizer. - Extended Process Life: Slower oxidation reduces chemical replenishment frequency in recirculating lubricant and developer systems. - Integrated Economics: In ammonia FGD, the oxidation product (ammonium sulfate) is a salable fertilizer, unlike sodium sulfate waste. - Concentrated Formulations: High aqueous solubility (642 g/L at 25°C) supports compact shipping and storage of developer concentrates.

Molecular Formula H5NO3S
Molecular Weight 99.11 g/mol
CAS No. 10196-04-0
Cat. No. B239095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium sulfite
CAS10196-04-0
Synonymsammonium bisulfite
ammonium hydrogen sulfite
ammonium sulfite
diammonium sulfite
monoammonium sulfite
Molecular FormulaH5NO3S
Molecular Weight99.11 g/mol
Structural Identifiers
SMILESN.OS(=O)O
InChIInChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3)
InChIKeyZETCGWYACBNPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Sulfite Chemical Identity and Properties


Ammonium sulfite (CAS 10196-04-0), the diammonium salt of sulfurous acid with the formula (NH₄)₂SO₃ and molecular weight 116.14 g/mol [1], is an inorganic reducing agent widely employed in flue gas desulfurization (FGD), photographic development, and as a chemical intermediate [2][3]. The compound exists as colorless to yellowish efflorescent crystals with a density of 1.41 g/cm³ at 25°C and exhibits high aqueous solubility of 642 g/L at 25°C, with a solution pH ranging from 7.5 to 7.6 [4][5]. Its stability profile includes gradual aerial oxidation to ammonium sulfate and incompatibility with strong acids and oxidizing agents [6].

Inorganic reducing agent suited for FGD, photographic developer, and chemical intermediate workflows

Reported high aqueous solubility supports concentrated solution preparation and reduced storage volume

Near-neutral solution pH may support compatibility with pH-sensitive process components

Ammonium Sulfite vs. Generic Sulfite Salts


While ammonium sulfite shares the sulfite anion (SO₃²⁻) with sodium and potassium sulfites, its ammonium counterion fundamentally alters key physicochemical and kinetic properties that preclude direct substitution in industrial and research applications. Differences in aqueous solubility, solution pH, and oxidation kinetics—specifically, ammonium sulfite oxidizes approximately 10 times slower than sodium sulfite [1]—directly impact process efficiency, corrosion potential, and product quality in applications ranging from flue gas desulfurization to photographic development [2]. The distinct decomposition behavior, releasing ammonia rather than forming a persistent alkaline residue, further differentiates it in thermal and recovery processes. The evidence presented below quantifies these critical divergences that govern scientific and industrial selection.

Target

Ammonium counterion; reported oxidation rate ~1/10 that of sodium sulfite

Risk

Switching to sodium/potassium sulfite may alter process reducing-capacity profile and require replenishment-rate adjustment

Target

Near-neutral solution pH range reported at 7.5–7.6

Risk

Alkaline sodium sulfite (pH 9.0–10.5) may shift material compatibility and corrosion context in sensitive systems

Target

Decomposition releases ammonia; oxidizes to ammonium sulfate

Risk

Sodium/potassium sulfites form persistent alkaline residues; decomposition pathway may affect thermal and recovery processes

Ammonium Sulfite vs. Alternatives: Key Evidence


Slower Oxidation Rate vs. Sodium Sulfite

The uncatalyzed homogeneous oxidation rate of ammonium sulfite by dissolved oxygen is approximately one-tenth that of sodium sulfite under comparable conditions, providing a significantly more stable reducing environment [1][2]. The reaction rate for ammonium sulfite oxidation follows the empirical equation r = k[SO₃²⁻]^(3/2)[O₂]⁰[H⁺]² with k = 1.6×10³⁹exp(−35×10³/RT) M·min⁻¹, whereas sodium sulfite oxidizes approximately 10 times faster [3].

Oxidation Rate
Head-to-head

Ammonium sulfite oxidizes at ~1/10 the rate of sodium sulfite under uncatalyzed homogeneous aqueous conditions (20–30°C)

Supports longer reducing-capacity context in FGD and photographic workflows

Reported kinetic model: r = k[SO₃²⁻]^(3/2)[O₂]⁰[H⁺]²; k = 1.6×10³⁹exp(−35×10³/RT)

Oxidation Kinetics Flue Gas Desulfurization Reducing Agent Stability

Higher Solubility vs. Sodium Sulfite

At 25°C, ammonium sulfite exhibits a solubility of 642 g/L, which is approximately 2.1 times higher than the 307 g/L (30.7 g/100 g) reported for sodium sulfite [1][2]. This substantial solubility advantage enables the preparation of more concentrated working solutions without precipitation risk.

Aqueous Solubility
Cross-study comparable

642 g/L at 25°C — 2.09× higher than sodium sulfite (307 g/L)

Supports concentrated solution preparation context

Data to verify in target process conditions

Solubility Solution Preparation Concentrated Reagent

Near-Neutral pH vs. Sodium Sulfite

The aqueous solution of ammonium sulfite maintains a mildly alkaline pH of 7.5–7.6 at 20°C, whereas sodium sulfite solutions exhibit a markedly higher pH of 9.0–10.5 at comparable concentrations [1][2]. This pH differential of approximately 1.5–2.0 units has significant implications for material compatibility and process chemistry.

Solution pH
Cross-study comparable

pH 7.5–7.6 vs sodium sulfite pH 9.0–10.5 (aqueous, 20–25°C)

Supports pH-sensitive formulation and corrosion-control context

Reported pH differential of 1.5–2.0 units

pH Compatibility Corrosion Control Formulation pH

Lower Acute Inhalation Toxicity vs. Sodium Sulfite

In acute inhalation toxicity studies, ammonium sulfite aerosol demonstrated an LC50 of >400 mg/m³ in guinea pigs, whereas a single exposure to low concentrations of sodium sulfite fine aerosol produced dose-related alterations in lung capacity parameters [1][2]. While both compounds require appropriate handling, the data suggest a comparatively higher acute inhalation threshold for ammonium sulfite.

Acute Inhalation
Cross-study comparable

LC50 >400 mg/m³ (guinea pig, aerosol); sodium sulfite produced pulmonary effects at lower exposure levels

Reported acute inhalation endpoint context; supports occupational exposure assessment

Requires process-specific review; not a safety claim

Toxicology Occupational Safety Inhalation Hazard

Parallel Catalytic Oxidation with Transition Metals

A comparative study of transition metal-catalyzed sulfite oxidation demonstrated that ammonium sulfite and sodium sulfite respond identically to Co²⁺ and Mn²⁺ catalysis, whereas calcium sulfite shows selective sensitivity only to Mn²⁺ and magnesium sulfite is particularly sensitive to Co²⁺ [1][2]. This parallel catalytic behavior allows ammonium sulfite to be substituted for sodium sulfite in catalyzed FGD oxidation processes without reformulating catalyst packages.

Catalytic Response
Head-to-head

Identical Co²⁺/Mn²⁺ dual responsiveness to sodium sulfite; calcium sulfite responds only to Mn²⁺, magnesium sulfite strongly to Co²⁺

May support process-transfer context without catalyst reformulation

Solid sulfite oxidation in WFGD systems

Catalytic Oxidation Flue Gas Desulfurization Process Optimization

Fertilizer Production via FGD Oxidation

Unlike sodium sulfite which yields sodium sulfate as an oxidation product with limited agricultural value, ammonium sulfite oxidizes to ammonium sulfate—a valuable nitrogen-sulfur fertilizer . This differentiation is intrinsic to the ammonium cation and creates a closed-loop economic model for ammonia-based FGD processes, with the oxidation step being subject to ongoing process intensification research .

Byproduct Value
Class-level

Oxidizes to ammonium sulfate (fertilizer); sodium sulfite yields lower-value sodium sulfate

Reported byproduct valorization context; class-level inference

Market-dependent; verify with process-specific oxidation data

Flue Gas Desulfurization Byproduct Valorization Circular Economy

Ammonium Sulfite Procurement Applications


Ammonia-Based FGD with Fertilizer Recovery

In ammonia FGD systems, ammonium sulfite is the primary absorption product and precursor to the salable fertilizer ammonium sulfate . The 10-fold slower uncatalyzed oxidation rate of ammonium sulfite relative to sodium sulfite [1] provides a stable scrubbing medium that can be controllably oxidized downstream to ammonium sulfate, enabling simultaneous SO₂ emission control and revenue generation from fertilizer sales. This integrated economic model is not feasible with sodium sulfite, whose oxidation product (sodium sulfate) commands a lower market value.

Concentrated Photographic Developer and Fixer

Ammonium sulfite's 642 g/L solubility at 25°C—over double that of sodium sulfite—enables the preparation of concentrated photographic developer and fixer solutions that reduce shipping weight and storage footprint [2][3]. The near-neutral pH (7.5–7.6) minimizes alkaline corrosion of development equipment and improves compatibility with pH-sensitive emulsion components, while its slower oxidation rate preserves the reducing environment for extended processing runs [4][5].

Metalworking Lubricants and Cooling Systems

As a reducing agent in lubricants for metal cold-working, ammonium sulfite provides a less corrosive environment than sodium sulfite due to its lower pH (7.5–7.6 vs. 9.0–10.5) [6][7]. The slower oxidation rate extends the functional lifetime of the reducing additive in recirculating cooling and lubricating systems, reducing maintenance frequency and chemical replenishment costs [8].

Photocatalytic Hydrogen Production

Ammonium sulfite serves as a sacrificial electron donor in photocatalytic water splitting for hydrogen production [9]. The defined oxidation kinetics—specifically, the reaction order with respect to sulfite (zero) and oxygen (1.5) under catalytic conditions—enable precise process modeling and reactor design for hydrogen evolution systems, with the oxidation product (ammonium sulfate) remaining in solution as a benign sulfate salt .

Application
Selection Property
Validation Focus
Ammonia-based FGD with fertilizer recovery
Oxidation-rate context
Controlled oxidation to ammonium sulfate; fertilizer recovery economics
Concentrated photographic developer and fixer
High-solubility formulation context
Near-neutral pH compatibility; extended reducing capacity
Metalworking lubricants and cooling systems
pH-driven corrosion context
Extended functional lifetime; reduced replenishment frequency context
Photocatalytic hydrogen production
Defined oxidation kinetics context
Sacrificial electron donor efficiency; sulfate byproduct compatibility

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